molecular formula C13H11ClO3S B2979690 4-Methoxy-3-phenylbenzene-1-sulfonyl chloride CAS No. 856796-84-4

4-Methoxy-3-phenylbenzene-1-sulfonyl chloride

Cat. No.: B2979690
CAS No.: 856796-84-4
M. Wt: 282.74
InChI Key: MFUAMHWSXWCKOD-UHFFFAOYSA-N
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Description

4-Methoxy-3-phenylbenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C13H11ClO3S and a molecular weight of 282.75 g/mol . This compound is characterized by the presence of a methoxy group, a phenyl group, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-phenylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-methoxy-3-phenylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions generally include:

    Temperature: The reaction is conducted at low temperatures to control the reactivity of chlorosulfonic acid.

    Solvent: An inert solvent such as dichloromethane (CH2Cl2) is used to dissolve the reactants and facilitate the reaction.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete sulfonylation.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Batch or Continuous Reactors: Depending on the production scale, batch or continuous reactors are used.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-phenylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) is a common reducing agent for sulfonyl chlorides.

    Oxidizing Agents: Potassium permanganate (KMnO4) is used for the oxidation of methoxy groups.

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Chemistry: 4-Methoxy-3-phenylbenzene-1-sulfonyl chloride is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules. It is also used in the preparation of various sulfonamide and sulfonate derivatives.

Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides by introducing sulfonyl groups, which can alter their properties and functions.

Medicine: The compound is used in medicinal chemistry to synthesize sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-phenylbenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid (HCl) to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.

Comparison with Similar Compounds

    4-Methoxybenzenesulfonyl chloride: Similar structure but lacks the phenyl group.

    3-Phenylbenzenesulfonyl chloride: Similar structure but lacks the methoxy group.

    4-Methoxy-3-nitrobenzenesulfonyl chloride: Similar structure but contains a nitro group instead of a phenyl group.

Uniqueness: 4-Methoxy-3-phenylbenzene-1-sulfonyl chloride is unique due to the presence of both a methoxy group and a phenyl group on the benzene ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it useful in various chemical reactions and applications.

Properties

IUPAC Name

4-methoxy-3-phenylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-17-13-8-7-11(18(14,15)16)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUAMHWSXWCKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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